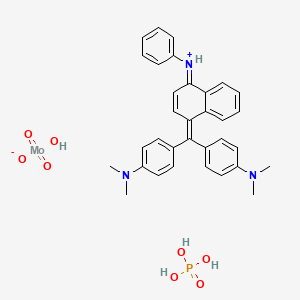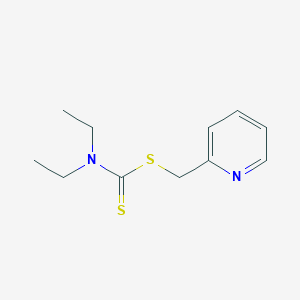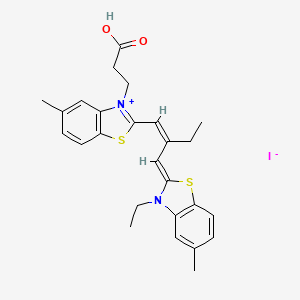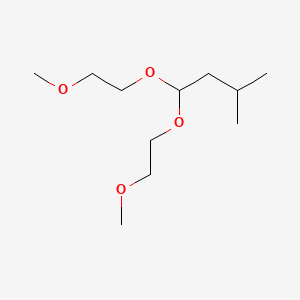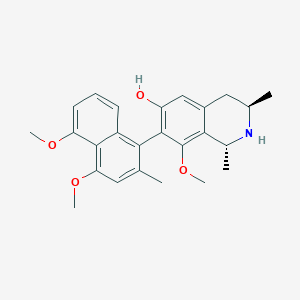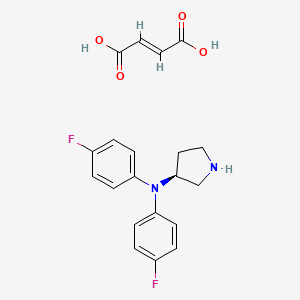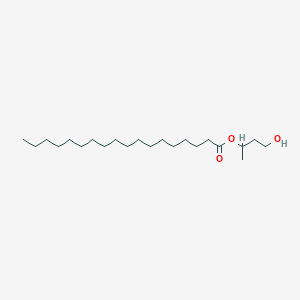
1,3-Butylene glycol 3-stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butylene glycol 3-stearate: is an ester derived from 1,3-butylene glycol and stearic acid. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is valued for its emollient properties and its ability to act as a surfactant and emulsifier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 3-stearate is typically synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 150-200°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Butylene glycol 3-stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-butylene glycol and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: 1,3-butylene glycol and stearic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Butylene glycol 3-stearate has several scientific research applications, including:
Cosmetics: Used as an emollient, surfactant, and emulsifier in skincare and haircare products.
Pharmaceuticals: Acts as an excipient in drug formulations to enhance the stability and delivery of active ingredients.
Chemical Manufacturing: Utilized in the synthesis of other chemical compounds and as a solvent in various reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Wirkmechanismus
The mechanism of action of 1,3-butylene glycol 3-stearate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting their fluidity and stability. This property is particularly useful in cosmetic formulations where it helps to maintain the integrity of skin and hair. Additionally, its surfactant properties enable it to reduce surface tension, aiding in the emulsification of oils and water.
Vergleich Mit ähnlichen Verbindungen
1,2-Butylene glycol: Another isomer of butylene glycol with similar properties but different structural characteristics.
1,4-Butylene glycol: Known for its use in polymer production and as a solvent.
Glycerol: A trihydroxy alcohol with extensive use in cosmetics and pharmaceuticals.
Uniqueness: 1,3-Butylene glycol 3-stearate is unique due to its specific ester linkage, which imparts distinct emollient and surfactant properties. Compared to other butylene glycol esters, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
89457-57-8 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
4-hydroxybutan-2-yl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h21,23H,3-20H2,1-2H3 |
InChI-Schlüssel |
NTGPOQUYQAPDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


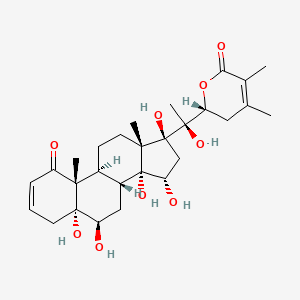
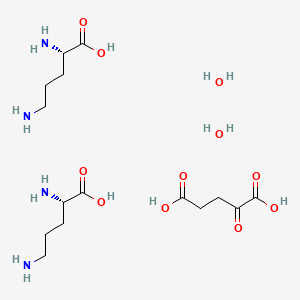

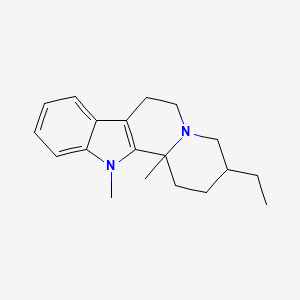
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)


